molecular formula C12H12BrN3O B6614457 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide CAS No. 714230-81-6

4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide

Cat. No. B6614457
CAS RN: 714230-81-6
M. Wt: 294.15 g/mol
InChI Key: CLPCOIGXIBZTFX-UHFFFAOYSA-N
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Description

4-Bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide (4-Br-PEB) is a novel synthetic compound that has been studied extensively in recent years due to its potential applications in various areas of science. 4-Br-PEB has been used as a synthetic organic compound in the production of a variety of materials, including polymers, surfactants, and pharmaceuticals. Additionally, 4-Br-PEB has also been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide has been studied extensively for its potential applications in various areas of science. For example, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide has been used as a synthetic organic compound in the production of a variety of materials, including polymers, surfactants, and pharmaceuticals. Additionally, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide has also been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

The exact mechanism of action of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide is not yet fully understood. However, it is believed that 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide may interact with proteins and enzymes in the body to modulate their activity. Additionally, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide may also interact with receptors on the surface of cells to induce specific cellular responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide have been studied extensively in recent years. Studies have shown that 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide has a variety of beneficial effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide has also been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The use of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide in laboratory experiments has several advantages. First, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide is relatively easy to synthesize and can be obtained in high purity. Additionally, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide is relatively stable and can be stored for extended periods of time. However, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide also has some limitations. For example, due to its relatively low solubility in water, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide may not be suitable for certain types of experiments.

Future Directions

The potential future directions for 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide are numerous. For example, further research into the mechanism of action of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide may lead to the development of novel therapeutic agents for a variety of diseases. Additionally, 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide may also be used in the development of new materials and pharmaceuticals. Finally, further research into the biochemical and physiological effects of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide may lead to the discovery of new and innovative uses for this compound.

Synthesis Methods

The synthesis of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide is typically accomplished through a multi-step process. First, 5-ethyl-1H-pyrazol-3-ylbenzoyl chloride is reacted with 4-bromobenzoyl chloride in the presence of a base, such as pyridine. This reaction produces 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide. The reaction can be further optimized by varying the reaction conditions, such as temperature, reaction time, and solvent. Additionally, the reaction can be catalyzed by various metal catalysts, such as palladium and copper, to increase the yield and purity of the final product.

properties

IUPAC Name

4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-2-10-7-11(16-15-10)14-12(17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPCOIGXIBZTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416212
Record name 3-Benzamidoaminopyrazole deriv. 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide

CAS RN

714230-81-6
Record name 3-Benzamidoaminopyrazole deriv. 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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